Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 144219-74-9
VCID: VC16844442
InChI: InChI=1S/C9H9BrO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3
SMILES:
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-

CAS No.: 144219-74-9

Cat. No.: VC16844442

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- - 144219-74-9

Specification

CAS No. 144219-74-9
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name 2-bromo-1-(2-hydroxy-4-methylphenyl)ethanone
Standard InChI InChI=1S/C9H9BrO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3
Standard InChI Key QFYVUWGLYSJKLS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)CBr)O

Introduction

Synthesis and Reactivity

Synthetic Pathways

The synthesis of brominated acetophenones typically involves electrophilic aromatic substitution or bromination of preformed ketones. For ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-, a plausible route involves:

  • Friedel-Crafts acylation of 3-methylphenol to introduce the acetyl group.

  • Regioselective bromination at the α-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

A representative reaction scheme is:

2-Hydroxy-4-methylacetophenone+Br2HBr catalystEthanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-+HBr\text{2-Hydroxy-4-methylacetophenone} + \text{Br}_2 \xrightarrow{\text{HBr catalyst}} \text{Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-} + \text{HBr}

This method parallels the synthesis of 2-bromo-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, where bromination efficiency depends on reaction temperature and solvent polarity.

Reactivity Profile

The α-bromo ketone moiety undergoes characteristic reactions:

  • Nucleophilic substitution: The bromine atom can be replaced by amines, thiols, or alkoxides to form derivatives .

  • Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation .

  • Tautomerism: The 2-hydroxy group may participate in keto-enol tautomerism, affecting solubility and stability .

Kinetic studies on analogous compounds suggest that electron-donating groups (e.g., methyl) ortho to the hydroxy group stabilize the enol form, potentially altering reactivity patterns .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is unavailable, predictions based on similar structures include:

  • ¹H NMR:

    • A singlet at δ 2.3–2.5 ppm for the methyl group.

    • A broad peak at δ 5.5–6.0 ppm for the hydroxy proton (exchangeable).

    • Aromatic protons as a multiplet in δ 6.8–7.5 ppm .

  • ¹³C NMR:

    • Carbonyl carbon at δ 190–200 ppm.

    • Brominated carbon at δ 35–40 ppm .

Mass Spectrometry

The molecular ion peak [M]⁺ at m/z 229 (C₉H₉BrO₂) is expected, with fragmentation patterns dominated by loss of Br (Δm/z 80) and CO (Δm/z 28) .

Applications in Medicinal Chemistry

Brominated acetophenones serve as precursors in synthesizing bioactive molecules. For ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-, potential applications include:

  • Antimicrobial agents: Analogous compounds exhibit activity against Gram-positive bacteria via inhibition of cell wall synthesis.

  • Kinase inhibitors: The α-bromo ketone can act as an electrophilic warhead in covalent inhibitor design .

  • Anticancer leads: Brominated aromatics interfere with DNA replication in tumor cells, as demonstrated in studies on related structures .

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